molecular formula C10H11NO3 B2842967 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid CAS No. 102236-82-8

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B2842967
CAS No.: 102236-82-8
M. Wt: 193.202
InChI Key: LYPCWRRGOYPJLZ-UHFFFAOYSA-N
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Description

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid ( 102236-82-8) is a high-purity chemical compound with the molecular formula C 10 H 11 NO 3 and a molecular weight of 193.20 g/mol . It is supplied for research applications and should be stored sealed in a dry environment, ideally between 2-8°C . This compound belongs to the tetrahydroisoquinoline (THIQ) family, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active alkaloids and synthetic analogs . Tetrahydroisoquinoline derivatives are actively investigated as potential anti-cancer agents. Scientific studies have shown that certain THIQ derivatives exhibit potent activity as KRas inhibitors and anti-angiogenic agents, making them promising candidates for research into colorectal cancer and other oncology targets . Furthermore, structurally related tetrahydroisoquinoline-3-carboxylic acid derivatives have demonstrated applications in neuroscience research, showing potential in models for dopaminergic nerve diseases such as Parkinson's disease . These derivatives have been studied for their ability to improve the bioavailability of levodopa and modulate dopaminergic function . Researchers value this compound as a key building block for further chemical synthesis and biological evaluation . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not for diagnostic or therapeutic use in humans or animals. Researchers should refer to the Safety Data Sheet for proper handling guidelines. The compound has associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h5H,1-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPCWRRGOYPJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=O)NC=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Pictet–Spengler Reaction: This traditional method involves the cyclization of phenylethylamines with aldehydes or ketones under acidic conditions.

    Bischler–Napieralski Reaction: This method involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides in the presence of a Lewis acid.

    Enyne Metathesis: A modern approach that involves the reaction of enynes with catalysts to form cyclic compounds.

    [2 + 2 + 2] Cycloaddition: This reaction involves the cycloaddition of three components to form a six-membered ring.

    Diels–Alder Reaction: This method involves the cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.

Industrial Production Methods: Industrial production methods for 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid typically involve large-scale synthesis using the above-mentioned reactions under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Functional Group Transformations

The hydroxyl and carboxylic acid groups enable diverse reactivity:

  • Acylation : The carboxylic acid undergoes esterification or amide coupling. For example, treatment with thionyl chloride forms acyl chlorides, which react with amines to yield amides .
  • Hydroxyl Group Alkylation : The 3-hydroxy group can be alkylated using phenethyl bromide, though competing N-alkylation may occur .
  • Oxidation : Controlled oxidation of the THIQ ring may lead to dihydroisoquinoline derivatives, though oxygen substituents (e.g., 3-OH) often direct oxidation away from spirolactone formation .

Electrophilic Aromatic Substitution

The benzene ring undergoes regioselective substitution:

  • Nitration : Nitric acid introduces nitro groups at positions 6 or 7. Subsequent reduction with H₂/Pd-C yields amino derivatives .
  • Halogenation : Bromination using NBS/(PhCO)₂O₂ selectively adds halogens to the aromatic ring .
Reaction Conditions Product Application
NitrationHNO₃, H₂SO₄, 0°C6-Nitro- or 7-nitro-THIQ derivativesPrecursor for amino analogs
BrominationNBS, (PhCO)₂O₂, CCl₄, reflux6-Bromo- or 7-bromo-THIQ derivativesCross-coupling substrates

Cyclization and Lactone Formation

Intramolecular reactions exploit proximity of functional groups:

  • Spirolactone Formation : Under oxidative conditions, the carboxylic acid and hydroxyl groups may cyclize to form spirolactones, though steric hindrance from the 3-OH group can limit this pathway .
  • Reissert Compound Synthesis : Reaction with acyl chlorides and cyanide ions generates Reissert intermediates, useful for further functionalization .

Stereochemical and Enzymatic Modifications

  • Enzymatic Resolution : D-amino acid oxidase (DAAO) catalyzes deracemization of racemic THIQ carboxylic acids, yielding enantiopure (S)-isomers with >99% ee .
  • Chiral Catalysts : Asymmetric transfer hydrogenation (ATH) with (R,R)-RuTsDPEN introduces stereocenters in THIQ derivatives .

Comparative Reactivity with Analogues

The 3-hydroxy and 4-carboxylic acid groups distinguish this compound from related THIQs:

Compound Key Differences Reactivity Profile
6,7-Dimethoxy-THIQ-1-carboxylic acid Methoxy substituents → enhanced solubilityPreferential O-methylation
3-Methyl-THIQ-4-carboxylic acidMethyl group → steric hindranceReduced acylation efficiency
7-Nitro-THIQ-3-carboxylic acid Nitro group → electron-withdrawing effectsFacilitates nucleophilic substitution

Scientific Research Applications

Structural Characteristics

The compound belongs to the tetrahydroisoquinoline family, which is characterized by a bicyclic structure comprising an isoquinoline core fused with a saturated six-membered ring. The presence of a hydroxyl group at position 3 and a carboxylic acid group at position 4 contributes to its biological activity and solubility.

Neuroprotective Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective effects. Specifically, 3-hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid has been studied for its potential in treating dopaminergic nerve diseases such as Parkinson's disease. A patent application highlights its use in developing medications aimed at protecting dopaminergic neurons from degeneration .

Antioxidant Activity

The compound's hydroxyl group is believed to confer antioxidant properties, potentially mitigating oxidative stress in neuronal tissues. This activity could be beneficial in preventing neurodegenerative diseases associated with oxidative damage .

Ligand for G Protein-Coupled Receptors

Recent studies have identified hydroxy-carboxylic acids as endogenous ligands for G protein-coupled receptors (GPCRs), which play crucial roles in metabolic regulation. The therapeutic potential of this compound may extend to modulating these receptors to influence metabolic disorders .

Building Block for Pharmaceuticals

The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new drugs targeting different biological pathways.

Case Studies and Research Findings

  • Neuroprotective Effects : A study published in Frontiers in Endocrinology discusses how hydroxy-carboxylic acids activate GPCRs involved in metabolic regulation, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Antioxidant Properties : Research has shown that tetrahydroisoquinoline derivatives can inhibit oxidative stress markers in cellular models, indicating their potential as neuroprotective agents against oxidative damage .
  • Pharmacological Characterization : A review article highlights the pharmacological characterization of tetrahydroisoquinoline derivatives and their potential use in drug development for various diseases including cancer and metabolic disorders .

Mechanism of Action

Molecular Targets and Pathways: 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid exerts its effects by interacting with various molecular targets and pathways. Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Applications/Significance Safety/Handling
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid Hydroxyl (C3), carboxylic acid (C4), tetrahydro ring 193.20 Limited synthesis details in evidence; likely involves cyclization and oxidation steps Pharmacological research, synthetic precursor No specific hazards reported in evidence
2-Methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid Methyl (C2), ketone (C1), tetrahydro ring 207.23 Derived from substituted cyclohexenone intermediates Intermediate in heterocyclic chemistry H315, H319, H335 (skin/eye irritation, respiratory risk)
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid Pentyl chain (N1), thioxo (C4), dihydroquinoline 291.36 Synthesized via hydrolysis of esters using LiOH/HCl Antibacterial and enzyme inhibition studies No hazards reported in evidence
Ethyl 3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylate Ethyl ester (C4), ketone (C3), tetrahydro ring 235.27 Esterification of carboxylic acid derivatives Improved lipophilicity for drug delivery Limited safety data available
2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids Aryl (C2), dimethyl (C7), ketone (C5) ~280–320 (varies by aryl group) Condensation of aroyl dioxobutane acids with aminocyclohexenones Antihypoxic activity in vivo Not specified in evidence

Structural Modifications and Functional Implications

  • Hydroxyl vs. In contrast, the ketone group in 1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid introduces electrophilic reactivity, enabling thiol conjugation in biological systems.
  • Carboxylic Acid vs. Ester Derivatives :
    The carboxylic acid moiety in the target compound facilitates salt formation and ionic interactions, whereas the ethyl ester derivative () offers enhanced membrane permeability due to increased lipophilicity.

  • Aryl-substituted analogs () demonstrate improved pharmacological profiles, such as antihypoxic activity, due to enhanced π-π stacking with biological targets.

Biological Activity

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid (CAS No. 102236-82-8) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C10_{10}H11_{11}NO3_{3}
  • Molecular Weight : 193.20 g/mol
  • Structure : The compound features a hydroxyl group at position 3 and a carboxylic acid group at position 4, contributing to its solubility and reactivity in biological systems .

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives exhibit a variety of biological activities. The specific biological activities of this compound include:

  • Antioxidant Properties : The presence of the hydroxyl group suggests potential antioxidant activity, which may be beneficial in combating oxidative stress-related diseases.
  • Neuroprotective Effects : Some studies have indicated that similar compounds can protect neuronal cells from damage, suggesting a potential role in neurodegenerative diseases such as Parkinson's disease .
  • Antimicrobial Activity : There is evidence that tetrahydroisoquinoline derivatives possess antimicrobial properties, which could make them candidates for new antibiotics .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in pathogen survival and proliferation.
  • Modulation of Neurotransmitter Systems : Tetrahydroisoquinolines may interact with neurotransmitter receptors, influencing mood and cognitive functions.
  • Antioxidative Pathways : The compound may enhance the body's natural antioxidative defenses by upregulating specific antioxidant enzymes .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of tetrahydroisoquinoline derivatives demonstrated that these compounds could significantly reduce neuronal apoptosis in vitro. The results indicated that this compound could enhance cell survival rates under oxidative stress conditions .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of various tetrahydroisoquinoline derivatives was tested against a range of bacterial strains. Results showed that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

Compound NameBiological ActivityKey Features
This compound Antioxidant; Neuroprotective; AntimicrobialHydroxyl group at position 3; carboxylic acid group
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Potent HCV protease inhibitorMacrocyclic structure enhances binding
6-Methoxy-1,2,3,4-tetrahydroisoquinoline Antidiabetic; NeuroprotectiveMethoxy substitution alters bioactivity

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization reactions. For example, analogous compounds like ethyl 4-(2,4-dichlorophenyl)hexahydroquinoline-3-carboxylate are synthesized via imine formation between aldehydes and amines, followed by cyclization with cyclohexanone derivatives under acidic catalysis . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature to reflux), and catalyst type (e.g., p-toluenesulfonic acid). Reaction progress can be monitored via TLC or HPLC to identify intermediate stages and optimize yields .

Q. How can the purity and structural identity of this compound be confirmed?

Characterization requires a combination of analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm proton environments and carbon frameworks. For example, the methylene protons in the tetrahydroisoquinoline ring typically appear as multiplet signals between δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : If crystallizable, this method provides definitive proof of stereochemistry and bond angles, as seen in related quinoline carboxylates .
  • HPLC : Purity ≥95% is recommended for pharmacological studies, using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the key stability considerations for handling this compound in laboratory settings?

  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the hydroxyl and carboxylic acid groups .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation, as observed in structurally similar quinoline derivatives .
  • pH Stability : The compound may degrade under extreme pH; maintain neutral conditions (pH 6–8) in aqueous solutions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution or oxidation reactions?

The hydroxyl (–OH) and carboxylic acid (–COOH) groups are electron-withdrawing, activating the aromatic ring toward electrophilic substitution. For example:

  • Oxidation : The hydroxyl group can be oxidized to a ketone using KMnO4_4 or CrO3_3, but over-oxidation may degrade the tetrahydroisoquinoline ring. Controlled conditions (e.g., low temperature, stoichiometric oxidant) are critical .
  • Substitution : Chloro or methoxy substituents (if present) enhance reactivity at specific positions. Computational studies (DFT) can predict regioselectivity in such reactions .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Discrepancies may arise from:

  • Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO vs. saline) can alter compound solubility or target binding. Standardize protocols using controls like known enzyme inhibitors .
  • Metabolic Stability : Hepatic microsome assays can assess whether rapid metabolism in vivo reduces apparent activity observed in vitro .
  • Target Selectivity : Use CRISPR-engineered cell lines to isolate specific pathways and eliminate off-target effects .

Q. What strategies are effective for modifying the tetrahydroisoquinoline scaffold to enhance bioavailability while retaining activity?

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability. Hydrolysis in vivo regenerates the active form .
  • Ring Functionalization : Introducing fluorine or methyl groups at non-critical positions (e.g., C-7) can enhance metabolic stability without disrupting hydrogen bonding with targets .
  • Salt Formation : Sodium or potassium salts of the carboxylic acid improve aqueous solubility for intravenous administration .

Q. How can computational modeling guide the design of this compound derivatives with improved binding affinity?

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Focus on key residues identified in crystal structures of related compounds .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es_s) with activity data to derive predictive models .
  • MD Simulations : Assess dynamic stability of ligand-target complexes over nanosecond timescales to prioritize derivatives with low binding free energy .

Methodological Notes

  • Safety Protocols : Despite low acute toxicity (GHS Category 5), use fume hoods and PPE (gloves, lab coats) to minimize exposure to dust or aerosols .
  • Data Reproducibility : Cross-validate synthetic yields and biological activity across ≥3 independent replicates. Publish detailed protocols in open-access repositories .

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